6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol

Description

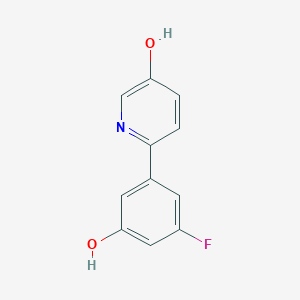

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 of the pyridine ring and a substituted phenyl group at position 6. The phenyl substituent features a fluorine atom at position 3 and a hydroxyl group at position 7. This compound’s structure combines aromatic and polar functional groups, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-7(4-10(15)5-8)11-2-1-9(14)6-13-11/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSVHCGFMNZZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692491 | |

| Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-76-3 | |

| Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol, often involves selective fluorination reactions. One common method is the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyridin-3-ol derivatives share structural similarities and are compared based on substituent positions, molecular properties, and applications:

Substituent Effects on Reactivity and Bioactivity

- Fluorine and Hydroxyl Synergy : The presence of fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups on the phenyl ring in this compound creates a polarizable aromatic system. This is critical for interactions with biological targets, such as acetylcholinesterase (AChE), as seen in structurally related pyridin-3-ol frameworks .

- Methoxy vs. Hydroxyl : Compounds like 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (methoxy at phenyl-3) exhibit reduced hydrogen-bonding capacity compared to hydroxyl-containing analogs, impacting their solubility and target affinity .

- Chlorine and Trifluoromethyl Groups : Halogenated derivatives (e.g., 6-Chloro-5-(trifluoromethyl)pyridin-3-ol) demonstrate enhanced stability and lipophilicity, favoring applications in agrochemicals or hydrophobic material coatings .

Research Findings

- Enzyme Reactivation : Pyridin-3-ol derivatives with alkyl chains (e.g., 6-ethyl or 6-propyl substituents) show superior reactivation of phosphorylated AChE compared to unsubstituted analogs. This suggests that the 6-position substituent in this compound could be modified to optimize bioactivity .

- Synthetic Accessibility : The trifluoroethyl protection strategy used for 6-(hydroxymethyl)pyridin-3-ol (41% yield) could be adapted for synthesizing this compound, though regioselective fluorination and hydroxylation steps would require optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.